![molecular formula C19H21NO3S3 B2528135 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido CAS No. 2097888-36-1](/img/structure/B2528135.png)

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

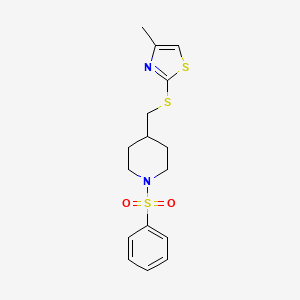

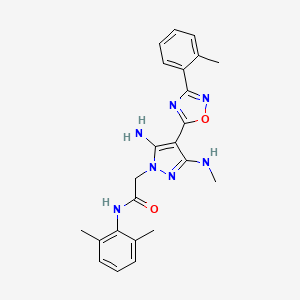

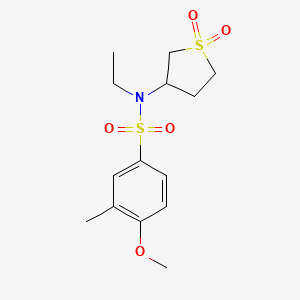

The compound appears to contain a bithiophene unit, which is a type of aromatic compound consisting of two thiophene rings fused together . It also contains a trimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with three methyl groups attached . The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the bithiophene and trimethylphenyl groups. Bithiophenes are planar and conjugated, meaning they have overlapping p-orbitals that allow for delocalization of electrons . This can give rise to interesting optical and electronic properties.

Chemical Reactions Analysis

Bithiophenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidative coupling . Trimethylphenyl compounds can also undergo a variety of reactions, including electrophilic aromatic substitution .

Scientific Research Applications

Organic Electronics

The conjugated structure of bithiophene derivatives makes them valuable in organic electronics. These materials are used in:

- Organic Light-Emitting Diodes (OLEDs): Bithiophene-based compounds contribute to efficient light emission in OLEDs, enhancing display technology .

- Organic Field-Effect Transistors (OFETs): These transistors utilize organic semiconductors, and bithiophene derivatives play a crucial role in improving their performance .

- Organic Solar Cells (OSCs): Bithiophene-containing materials enhance charge transport and light absorption in OSCs, making them more efficient .

Material Science

Bithiophene derivatives are explored for their material properties:

- Conductivity-Based Sensors: These compounds can be incorporated into sensors for detecting specific analytes due to their electronic properties .

- Biosensors: By functionalizing bithiophene derivatives, researchers create biosensors for detecting biomolecules, pathogens, or environmental pollutants .

Medicinal Chemistry

The sulfonamide group in the compound suggests potential medicinal applications:

- Antibacterial Agents: Sulfonamides have a long history as antibacterial drugs. Researchers may investigate the antimicrobial properties of this compound .

- Enzyme Inhibitors: Sulfonamides can inhibit enzymes involved in disease pathways, making them relevant for drug development .

Photovoltaics

Considering its conjugated structure, the compound could contribute to photovoltaic applications:

- Dye-Sensitized Solar Cells (DSSCs): Researchers may explore its use as a sensitizer in DSSCs, where it absorbs light and generates charge carriers .

Catalysis

The bithiophene motif can serve as a catalyst or ligand:

- Homogeneous Catalysis: Researchers might investigate its catalytic activity in various reactions .

- Isomerization Reactions: The compound’s structure could facilitate isomerization processes .

Material Synthesis

The compound itself can be a building block for novel materials:

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido” are currently unknown

Mode of Action

Compounds containing bithiophene motifs are known to exhibit optoelectronic properties, such as luminescence, charge carrier mobility, and tunability of the homo-lumo energy gap . These properties can be adjusted by varying both the number of thiophene subunits and the chemical nature and position of substituents on the heteroaromatic rings .

Biochemical Pathways

Compounds with similar structures have been used in the field of organic semiconductors . They have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S3/c1-12-9-14(3)19(10-13(12)2)26(22,23)20-11-15(21)16-6-7-18(25-16)17-5-4-8-24-17/h4-10,15,20-21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBGFELKIGXMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2528074.png)